REACTION_CXSMILES
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[CH3:1][N:2]1[C:6]([CH2:7]O)=[N:5][CH:4]=[N:3]1.O=S(Cl)[Cl:11]>>[ClH:11].[Cl:11][CH2:7][C:6]1[N:2]([CH3:1])[N:3]=[CH:4][N:5]=1 |f:2.3|
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Name
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|
Quantity
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0.1 g
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Type
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reactant
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Smiles
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CN1N=CN=C1CO
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Name
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|
Quantity
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10 mL
|
Type
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reactant
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Smiles
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O=S(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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refluxed for 2 hours
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Duration
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2 h
|
Type
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CUSTOM
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Details
|
The mixture was evaporated to dryness
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Type
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CUSTOM
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Details
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The resulting white solid (about 0.1 g) was used in the next step without further purification
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Name
|
|
Type
|
|
Smiles
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Cl.ClCC1=NC=NN1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |